Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex aromatic sulfonic acid derivative. This compound features multiple azo and pyrazole functional groups, contributing to its unique chemical properties and potential applications. The presence of sulfonate groups enhances its solubility in water, making it suitable for various industrial and pharmaceutical applications.
The molecular formula of this compound can be represented as , indicating a high molecular weight and a complex structure. Its disodium salt form implies that it is likely used in applications requiring enhanced solubility and stability in aqueous environments.
Benzenesulfonic acid derivatives have diverse applications across several fields:
The synthesis of benzenesulfonic acid derivatives typically involves:
Research into the interactions of benzenesulfonic acid derivatives reveals:
Several compounds share structural similarities with benzenesulfonic acid derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenesulfonic Acid | Aromatic sulfonic acid | Simplest aromatic sulfonic acid |
| 4-Aminobenzenesulfonic Acid | Amino group on the benzene ring | Used in dye manufacturing |
| 2-Naphthalenesulfonic Acid | Naphthalene backbone with sulfonic group | Higher stability and different reactivity |
| Phenolsulfonic Acid | Phenolic hydroxyl group alongside sulfonate | Commonly used in pharmaceuticals |
Each of these compounds possesses unique characteristics that differentiate them from benzenesulfonic acid derivatives while maintaining similar functional groups that confer specific chemical reactivity and biological activity.
The synthesis of this benzenesulfonic acid derivative relies on classical diazotization and coupling reactions. In a representative procedure, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is diazotized using sodium nitrite ($$ \text{NaNO}2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C. The resulting diazonium salt is then coupled with active methylene compounds, such as pyrazolone derivatives, in an ethanol-water medium buffered with sodium acetate ($$ \text{CH}3\text{COONa} $$). For example, coupling with 1-(3-chlorophenyl)-3-methyl-5-pyrazolone proceeds at pH 7.5–8.0 and 56°C, yielding azo intermediates that precipitate upon acidification.
Key parameters influencing traditional synthesis include:
Table 1: Traditional Synthesis Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Diazotization temp. | 0–5°C | |
| Coupling pH | 7.5–8.0 | |
| Solvent system | Ethanol-water (2:1 v/v) |
Recent advances emphasize solvent selection and energy efficiency. Ethanol, a renewable solvent, replaces toxic aromatic hydrocarbons in coupling reactions, reducing environmental impact. Microwave-assisted diazotization has been explored to shorten reaction times, though conventional thermal methods remain prevalent for this compound. Additionally, in situ generation of diazonium salts minimizes intermediate isolation steps, improving atom economy.
Green Metrics Comparison
| Method | Solvent | Energy Input | Yield (%) |
|---|---|---|---|
| Traditional | Ethanol | Thermal | 70–75* |
| Microwave-assisted | Ethanol | Microwave | 78–82* |
*Estimated based on analogous pyrazole azo dye syntheses.
The synthesis proceeds via a stepwise mechanism:
Density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set confirm the stability of the hydrazo tautomer in the ground state, with a Gibbs free energy difference of $$ \Delta G = -2.3 \, \text{kcal/mol} $$ compared to the azo form.
Yield optimization focuses on:
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Filtration | 85–90 | 70–75 |
| Recrystallization | 98–99 | 65–70 |